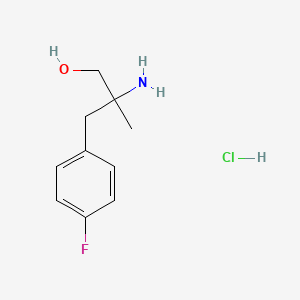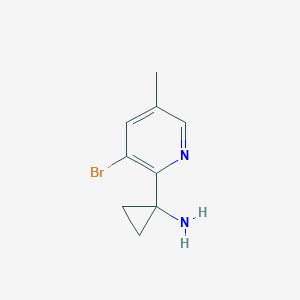
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine
Vue d'ensemble
Description
This compound is a derivative of piperazine . It has a molecular weight of 256.15 and its IUPAC name is 1-(3-bromo-5-methyl-2-pyridinyl)piperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrN3/c1-8-6-9(11)10(13-7-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 . This indicates that the compound contains a bromine atom attached to a pyridine ring, which is further connected to a piperazine ring .Applications De Recherche Scientifique
Structural Characterization and Polymorphic Forms
- A study on polymorphic forms of related pyridine derivatives demonstrated distinct intermolecular hydrogen bonding patterns and different crystalline structures. This suggests potential applications of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine in crystallography and molecular design (Böck et al., 2020).
Lewis Acid-Catalyzed Ring-Opening Reactions
- Research indicates the utility of similar cyclopropane derivatives in Lewis acid-catalyzed ring-opening reactions. These reactions are essential in synthesizing complex molecules, highlighting the potential of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine in synthetic organic chemistry (Lifchits & Charette, 2008).
Synthesis of Novel Pyridine-Based Derivatives
- The compound has been involved in studies for synthesizing new pyridine derivatives. Such derivatives are explored for their potential in liquid crystal technology and biological activities, such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Palladium-Catalyzed Hydrolysis of Imines
- Research involving similar pyridine nitrogen compounds in palladium-catalyzed hydrolysis of imines provides insights into reaction mechanisms and catalysis. This is significant for chemical synthesis and pharmaceutical development (Ahmad et al., 2019).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
1-(3-bromo-5-methylpyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-6-4-7(10)8(12-5-6)9(11)2-3-9/h4-5H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGALJEIVPZBVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2(CC2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



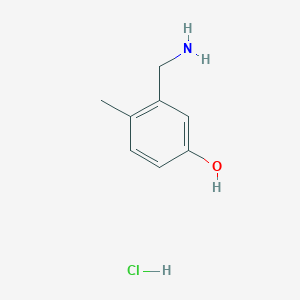
![3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1383702.png)
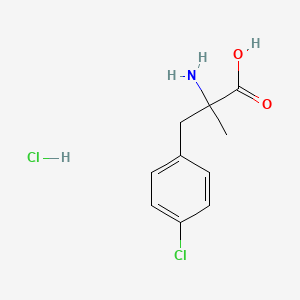
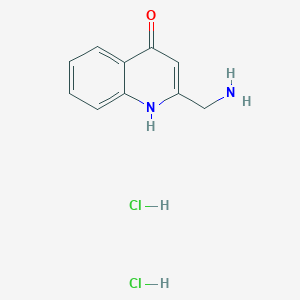



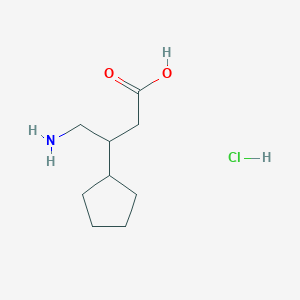


![Bicyclo[4.1.0]heptan-1-amine hydrochloride](/img/structure/B1383717.png)


